Silicic acid, trimethylsilyl ester

Übersicht

Beschreibung

Silicic acid, trimethylsilyl ester, also known as this compound, is a useful research compound. Its molecular formula is C3H12O4Si2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Silicic acid, trimethylsilyl ester (also known as trimethylsilyl silicic acid) is a compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

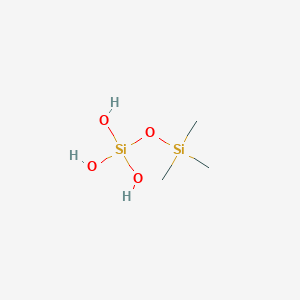

This compound is characterized by its unique silanol structure modified with trimethylsilyl groups. This modification enhances its stability and solubility in organic solvents, making it suitable for various applications in organic synthesis and biological studies.

Biological Activity Overview

The biological activities of this compound encompass several domains:

- Antioxidant Activity : Studies have shown that silicic acid derivatives exhibit significant antioxidant properties. For instance, in a study involving Vigna radiata, the application of diethyl bis(trimethylsilyl) ester resulted in increased peroxidase (POD) activity, suggesting enhanced antioxidant defense mechanisms in treated plants .

- Antimicrobial Properties : Research indicates that compounds similar to this compound have antimicrobial effects. For example, extracts containing silicic acid derivatives were found to inhibit the growth of various pathogenic bacteria .

- Enzyme Modulation : The compound has been linked to the modulation of enzyme activities related to stress responses in plants. Increased levels of superoxide dismutase (SOD) and catalase (CAT) were observed in plants treated with silicic acid derivatives, indicating a protective role against oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Reduction : The compound's ability to enhance antioxidant enzyme activities helps mitigate oxidative damage in cells. This is critical in both plant physiology and potential therapeutic applications in human health.

- Cell Membrane Integrity : Silicic acid derivatives may influence cell membrane permeability and integrity due to their amphiphilic nature. This property can facilitate the transport of other bioactive compounds across cell membranes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound or its derivatives:

- Antioxidant Effects in Plants :

- Metabolomics Analysis :

- Therapeutic Potential :

Comparative Analysis Table

| Biological Activity | Silicic Acid Derivative | Effect Observed |

|---|---|---|

| Antioxidant Activity | Diethyl bis(trimethylsilyl) ester | Increased POD activity in Vigna radiata |

| Antimicrobial Properties | Silicic acid extracts | Inhibition of pathogenic bacteria growth |

| Enzyme Modulation | Silicic acid derivatives | Enhanced SOD and CAT activities |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protecting Group in Synthesis:

Silicic acid, trimethylsilyl ester is widely utilized as a protecting group for hydroxyl and amine functional groups during synthetic transformations. This application is crucial in organic chemistry to prevent unwanted side reactions, allowing for selective reactions to occur without interference from reactive functional groups.

Case Study:

In a study focused on the synthesis of complex organic molecules, researchers employed this compound to protect hydroxyl groups during the multi-step synthesis of a target molecule. This strategy improved yield and selectivity significantly compared to methods that did not use protecting groups.

Material Science

Coating and Impregnation:

The compound serves as a valuable component in liquid coating compositions and can be used to impregnate various substrates such as cloth, paper, and leather. The resulting materials exhibit enhanced durability and resistance to environmental factors .

Data Table: Coating Properties of Silicic Acid Esters

| Substrate | Property Enhanced | Application |

|---|---|---|

| Cloth | Water resistance | Outdoor apparel |

| Paper | Fire resistance | Protective packaging |

| Leather | Durability | High-performance footwear |

Analytical Chemistry

This compound can be detected using advanced spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS). This property is beneficial for analyzing silicate-based materials in geological and materials science research.

Case Study:

In geological studies, researchers utilized GC-MS to analyze sediment samples treated with silicic acid esters. The results provided insights into the composition and transformation of silicate minerals over time.

Polymerization Applications

The compound can act as an intermediate for synthesizing more complex organosilicon molecules that are precursors for polymers. Its ability to polymerize under specific conditions allows for the creation of resins with desirable physical properties .

Data Table: Polymerization Characteristics

| Compound Type | Polymerization Method | End Use |

|---|---|---|

| Unsaturated Silicate Esters | Reaction with glycols | Alkyd resins |

| Halogenated Silicates | Induced polymerization via catalysts | Coatings and adhesives |

Environmental Applications

Research indicates that silicic acid esters may also have potential applications in environmental science as agents for soil stabilization and water retention due to their ability to form stable silicate networks .

Eigenschaften

IUPAC Name |

trihydroxy(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTALGTVSQTALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56275-01-5, 101649-59-6 | |

| Record name | Trimethylsiloxysilicate (m/q 0.8-1.0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trihydrogen silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLSILYL TRIHYDROGEN SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.